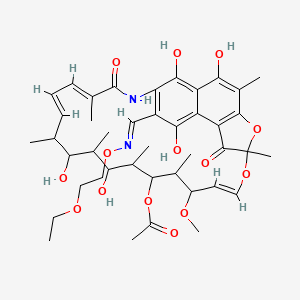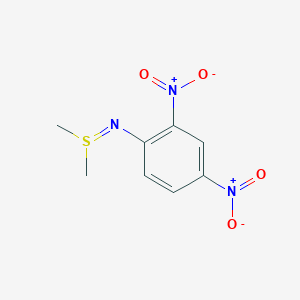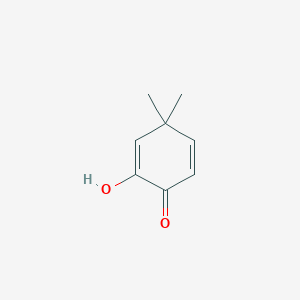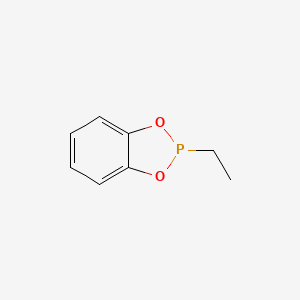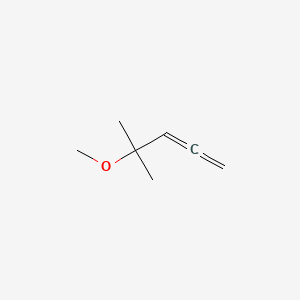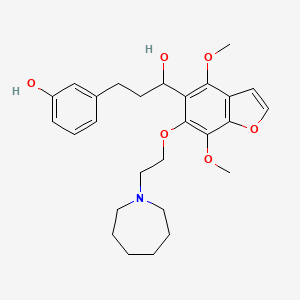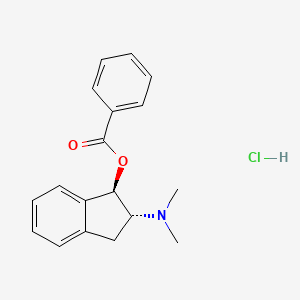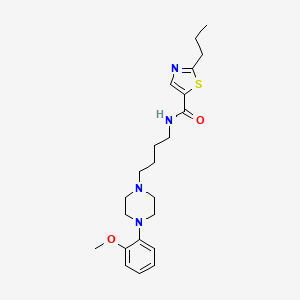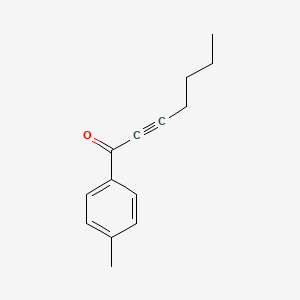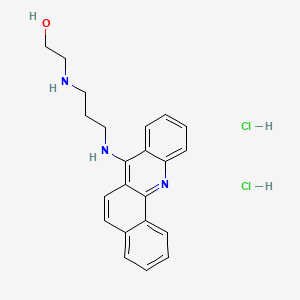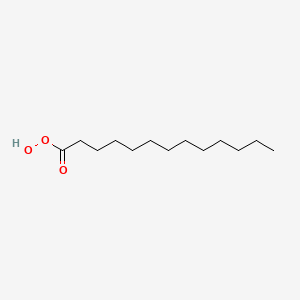![molecular formula C24H33NO B14664624 (E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine CAS No. 37599-87-4](/img/structure/B14664624.png)
(E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine is an organic compound characterized by the presence of an imine group (C=N) and two aromatic rings substituted with octyloxy and propyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine typically involves the condensation reaction between 4-(octyloxy)benzaldehyde and 4-propylaniline. The reaction is carried out under anhydrous conditions, often using a solvent such as ethanol or methanol. The reaction mixture is refluxed for several hours, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding nitroso compound.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
(E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of (E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic systems, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine
- (E)-1-[4-(Butyloxy)phenyl]-N-(4-propylphenyl)methanimine
- (E)-1-[4-(Methoxy)phenyl]-N-(4-propylphenyl)methanimine
Uniqueness
(E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine is unique due to the presence of the octyloxy group, which imparts distinct physicochemical properties, such as increased hydrophobicity and potential for enhanced membrane permeability. This makes it a valuable compound for applications requiring specific solubility and interaction characteristics.
Propiedades
Número CAS |
37599-87-4 |
|---|---|
Fórmula molecular |
C24H33NO |
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
1-(4-octoxyphenyl)-N-(4-propylphenyl)methanimine |
InChI |
InChI=1S/C24H33NO/c1-3-5-6-7-8-9-19-26-24-17-13-22(14-18-24)20-25-23-15-11-21(10-4-2)12-16-23/h11-18,20H,3-10,19H2,1-2H3 |
Clave InChI |
ZZSHGZCMRBKVOQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


